5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Description
Properties
CAS No. |
19849-55-9 |
|---|---|
Molecular Formula |
C10H7N5O5 |
Molecular Weight |
277.19 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-nitrophenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7N5O5/c16-8-7(9(17)12-10(18)11-8)14-13-5-1-3-6(4-2-5)15(19)20/h1-4H,(H3,11,12,16,17,18) |
InChI Key |
DCSJHKBIVXVCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
The pyrimidine-2,4,6-trione core (barbituric acid) reacts with 4-nitrophenylhydrazine in acidic media. Key parameters include:
-
Temperature : Reflux (80–100°C) for 4–8 hours.
-
Molar Ratio : 1:1.2 (pyrimidine trione to hydrazine derivative) to ensure complete conversion.
Mechanism : Protonation of the carbonyl oxygen in barbituric acid enhances electrophilicity, enabling nucleophilic attack by the hydrazine’s amino group. Subsequent dehydration forms the hydrazone linkage.
Optimization and Yield
Table 1: Reaction Optimization for Hydrazone Formation
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Acetic acid | Maximizes protonation |
| Reaction Time | 6 hours | Balances conversion and side reactions |
| Hydrazine Excess | 20% | Compensates for volatility |
Cyclization of Functionalized Intermediates
Synthesis of Hydrazinecarbothioamide Precursors
Hydrazinecarbothioamides serve as intermediates for cyclization. For example:
-
Step 1 : tert-Butyl carbazate reacts with ammonium thiocyanate in dry benzene to form 4-carboxylic-acid-hydrazide-thioformamido-semi-carbazide.
-
Step 2 : Treatment with sodium hydroxide induces cyclodehydration to yield triazole-thiones.
Adaptation for Target Compound :
-
Substitute tert-butyl carbazate with pyrimidine trione derivatives.
-
Introduce 4-nitrophenylhydrazine during cyclization to incorporate the nitroaryl group.
Nitrosation and Nitration Strategies
Nitrosation (using NaNO/HCl) followed by oxidation is employed to introduce nitro groups. However, direct nitration of phenylhydrazine precursors may lead to over-nitration. A safer approach involves pre-nitrated phenylhydrazine.
Table 2: Comparison of Nitration Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Pre-nitrated Hydrazine | 4-Nitrophenylhydrazine | 78% | 97% |
| In-situ Nitrosation | NaNO, HSO | 52% | 85% |
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the hydrazone group and coplanarity with the pyrimidine ring.
Industrial-Scale Considerations
Solvent and Catalyst Selection
Waste Management
-
Neutralization of HCl byproducts with NaOH (40%) is critical for large-scale reactions.
-
Recycling of solvents via distillation reduces environmental impact.
Challenges and Limitations
Side Reactions
-
Oxidation of Hydrazones : Prolonged heating in acidic conditions may oxidize hydrazones to diazenes.
-
Nitro Group Reduction : Catalytic traces of metals (e.g., Pd/C) can inadvertently reduce nitro to amine.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazinylidene group.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. A study demonstrated that 5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione showed cytotoxic effects against various cancer cell lines. For instance:
The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have reported its effectiveness against several bacterial strains, including:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Escherichia coli | 14 | |
| Staphylococcus aureus | 16 | |
| Pseudomonas aeruginosa | 12 |
The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.
Agricultural Science
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its structure allows for interactions with biological targets in pests. Field trials have shown that formulations containing this compound can reduce pest populations significantly:
These findings suggest that the compound could be developed into a natural pesticide alternative.
Materials Science
Polymer Synthesis
this compound has also been explored for its role in synthesizing novel polymers. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties:
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Thermal Stability (°C) | 220 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
These enhancements make it suitable for applications in coatings and composites.
Mechanism of Action
The mechanism of action of 5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The nitrophenyl and hydrazinylidene groups play crucial roles in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidine-2,4,6-trione derivatives are highly dependent on substituent type and position. Key comparisons include:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The 4-nitro group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., 4-methoxy in ), which may improve binding to enzymatic targets like xanthine oxidase .
- Hydrazinylidene vs.
Physicochemical Properties
- Solubility : Nitro-substituted derivatives are less soluble in polar solvents compared to methoxy or hydroxyl analogs due to reduced hydrogen-bonding capacity .
- Crystallinity : X-ray studies on 4d (methoxy-substituted) reveal a planar pyrimidine core with dihedral angles < 10°, suggesting similar rigidity in the nitro analog .
Biological Activity
5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione (CAS No. 19849-55-9) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of hydrazone derivatives, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C10H7N5O5
- Molecular Weight : 277.19 g/mol
- Structure : The compound features a pyrimidine ring substituted with a hydrazone moiety and a nitrophenyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
Anticancer Activity
Research indicates that various pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit key kinases involved in cancer progression. In particular:
- RSK2 Inhibition : A study focused on barbituric acid aryl hydrazone derivatives found that structural optimization led to potent RSK2 inhibitors with IC50 values as low as 1.95 μM . Given the structural similarities, it is plausible that this compound may also exhibit such inhibition.
Antimicrobial Activity
Pyrimidine derivatives are often evaluated for their antimicrobial properties:
- Microbial Testing : Compounds similar to 5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine have been tested against various bacterial strains including E. coli and S. aureus, showing promising antimicrobial efficacy at concentrations ranging from 200 μg/mL to 800 μg/mL .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still being elucidated. However, some potential pathways include:
- Inhibition of Enzymatic Activity : The presence of the nitrophenyl group may enhance the compound's ability to interact with specific enzymes or receptors involved in disease pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrimidine derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Cytotoxicity Studies : A series of cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 and HepG2) indicated that certain pyrimidine derivatives showed significant cell growth inhibition. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against these cell lines .
- In Vivo Studies : While specific in vivo data for this compound is limited, related compounds have undergone pharmacokinetic evaluations revealing metabolic pathways such as N-dealkylation and reduction .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
